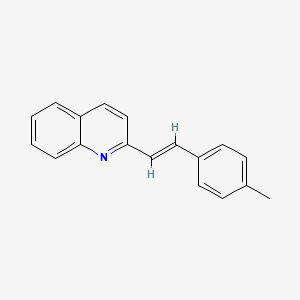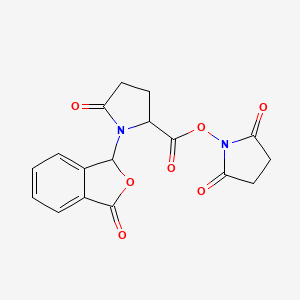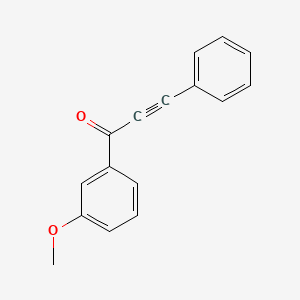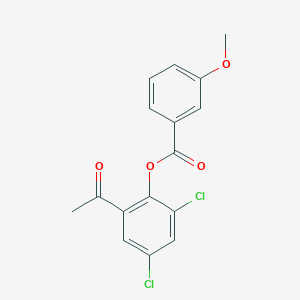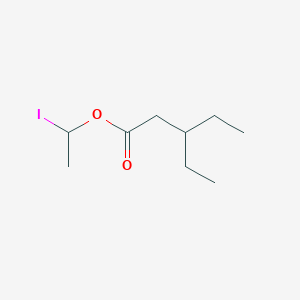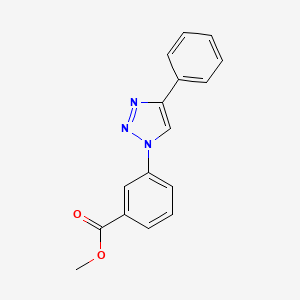
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate: is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a phenyl group and a benzoate ester.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the following steps:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate halide with sodium azide.
Preparation of Alkyne: The alkyne precursor is synthesized by standard methods, such as Sonogashira coupling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Substituted triazole derivatives.
Oxidation and Reduction Reactions: Various oxidation states and reduced forms of the compound.
Hydrolysis: Benzoic acid and corresponding alcohol.
科学研究应用
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Agriculture: Triazole derivatives are explored for their potential as agrochemicals, including fungicides and herbicides.
作用机制
The mechanism of action of Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Cellular Pathways: The compound can modulate cellular pathways by interacting with signaling proteins and receptors.
Antimicrobial Activity: The compound exerts antimicrobial effects by disrupting the integrity of microbial cell membranes and inhibiting essential enzymes.
相似化合物的比较
Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 1H-1,2,3-triazole-4-carboxylate: This compound has a similar triazole ring but differs in the position of the ester group.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: This compound contains a triazole ring linked to a quinoline moiety and shows distinct pharmacological properties.
1-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound has a similar triazole ring but differs in the substituents attached to the ring.
By comparing these compounds, the unique structural features and applications of this compound can be better understood.
属性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
methyl 3-(4-phenyltriazol-1-yl)benzoate |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)13-8-5-9-14(10-13)19-11-15(17-18-19)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI 键 |
ZMVNUBPBCUFKMA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC=C1)N2C=C(N=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


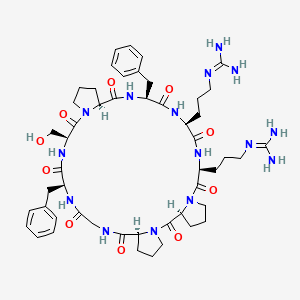
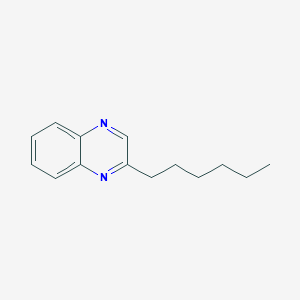
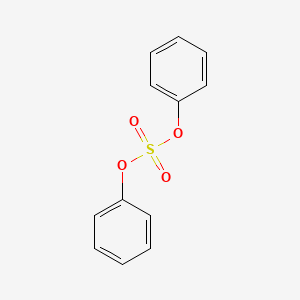


![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
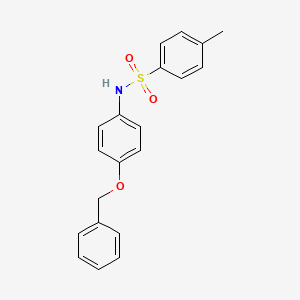
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
